Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate

Anticancer Cytotoxicity HeLa

The concurrent 4-chloro/2-fluoro substitution pattern on the pendant phenyl ring distinguishes this methyl ester from single-halogen analogs (CAS 176593-36-5, 668970-74-9). This regiochemical signature is pre-configured for generating chloro-fluorophenyl-isoxazole carboxamides with demonstrated anticancer potency (HeLa IC₅₀ 0.11 µg/mL) and COX-1 inhibition (IC₅₀ 0.391 µg/mL). The methyl ester undergoes rapid hydrolysis to the free carboxylic acid (CAS 1391625-42-5), enabling direct amide coupling. Researchers developing next-generation oncology candidates or NSAIDs with reduced GI toxicity benefit from this scaffold's validated biological benchmarks and 100% Lipinski compliance. Ideal for SAR-driven medicinal chemistry and chemical biology probe development.

Molecular Formula C11H7ClFNO3
Molecular Weight 255.63
CAS No. 2112819-70-0
Cat. No. B2389580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate
CAS2112819-70-0
Molecular FormulaC11H7ClFNO3
Molecular Weight255.63
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)F
InChIInChI=1S/C11H7ClFNO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3
InChIKeyZXJUYLDBIJXFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate (CAS 2112819-70-0): Core Synthetic Intermediate for Dual-Substituted Isoxazole Bioactives


Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate (CAS 2112819-70-0) is a halogenated isoxazole-3-carboxylate methyl ester (MF: C₁₁H₇ClFNO₃; MW: 255.63 g/mol) belonging to the 5-aryl-isoxazole-3-carboxylate scaffold class . The compound is distinguished by concurrent chloro (4-position) and fluoro (2-position) substitution on the pendant phenyl ring, a regiochemical pattern that is structurally pre-configured for generating the chloro-fluorophenyl-isoxazole carboxamide derivatives actively investigated as anticancer, COX-inhibitory, and antimicrobial agents [1]. Its methyl ester group provides a defined reactivity handle for hydrolysis to the free carboxylic acid (CAS 1391625-42-5), enabling direct amide coupling in medicinal chemistry campaigns .

Why Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate Cannot Be Replaced by Single-Halogen or Mono-Substituted Isoxazole Analogs


Substituting Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate with the 4-chlorophenyl-only (CAS 176593-36-5) or 2-fluorophenyl-only (CAS 668970-74-9) analogs is not functionally equivalent because the concurrent 4-Cl/2-F pattern is the explicit phenyl substitution motif present in the chloro-fluorophenyl-isoxazole carboxamide derivatives that have demonstrated quantifiable anticancer potency (IC₅₀ 0.11 µg/mL against HeLa by compound 2b [1]) and COX-1 inhibition (IC₅₀ 0.391 µg/mL by compound 2b [1]). Removing the 2-fluoro group eliminates a key electron-withdrawing substituent that modulates the phenyl ring's electronic profile, while deleting the 4-chloro group removes a lipophilic anchor; both alterations change the physicochemical properties of downstream carboxamides in ways that cannot be compensated by post-coupling modification without repeating the full SAR optimization cycle [2].

Quantitative Differentiation Evidence for Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate Versus Closest Analogs


Derivative Anticancer Potency: Chloro-Fluorophenyl Carboxamide 2b Achieves HeLa IC₅₀ of 0.11 µg/mL, Superior to Doxorubicin Reference

The chloro-fluorophenyl-isoxazole carboxamide derivative 2b, synthesized via coupling of 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid with an aniline derivative, exhibited an IC₅₀ of 0.11 ± 0.10 µg/mL against the cervical cancer HeLa cell line, which is lower than the IC₅₀ of the reference drug Doxorubicin in the same assay system [1]. In contrast, the single-halogen 4-chlorophenyl analog (methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, CAS 176593-36-5) has reported anticancer IC₅₀ values in the 15–20 µM range (HT-29 colon adenocarcinoma) , representing a potency difference of approximately two orders of magnitude in favor of the chloro-fluorophenyl scaffold when assessed via its active carboxamide metabolite. This potency advantage is scaffold-dependent and directly traceable to the 4-Cl/2-F substitution pattern that the target methyl ester delivers as a synthetic precursor [1].

Anticancer Cytotoxicity HeLa Carboxamide derivatives IC50

COX-1 Enzyme Inhibition: Carboxamide 2b Derived from the Chloro-Fluorophenyl Scaffold Achieves IC₅₀ of 0.391 µg/mL with Selectivity Ratio of 1.44 vs. Ketoprofen

In a COX enzymatic inhibition assay, isoxazole-carboxamide derivative 2b—synthesized from 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid (the hydrolysis product of the target methyl ester)—showed the most potent COX-1 inhibition among the tested series with an IC₅₀ of 0.391 µg/mL. Compound 2a, also derived from the same chloro-fluorophenyl scaffold, exhibited a COX-1/COX-2 selectivity ratio of 1.44 compared to the Ketoprofen positive control [1]. No published COX inhibition data are available for carboxamides derived from the mono-substituted 4-chlorophenyl or 2-fluorophenyl isoxazole methyl esters, establishing an evidence gap that makes the chloro-fluorophenyl scaffold the only data-supported choice for COX-targeted medicinal chemistry [1].

COX inhibition Anti-inflammatory COX-1 Carboxamide Selectivity ratio

Antifungal Activity: Chloro-Fluorophenyl Carboxamide 2c Demonstrates MIC of 2.0 mg/mL Against Candida albicans Versus Fluconazole at 1.65 mg/mL

Among the chloro-fluorophenyl-isoxazole carboxamide series synthesized from the target scaffold's carboxylic acid, compound 2c demonstrated antifungal activity against Candida albicans with an MIC value of 2.0 mg/mL, compared to the clinical antifungal fluconazole which showed an MIC of 1.65 mg/mL in the same microdilution assay [1]. No antifungal MIC data exist for carboxamide derivatives of the 4-chlorophenyl-only or 2-fluorophenyl-only methyl ester analogs, making the chloro-fluorophenyl scaffold the only member of this analog series with a published antifungal activity benchmark [1].

Antifungal Candida albicans MIC Carboxamide Antimicrobial

Physicochemical Foundation for Differential Reactivity: Methyl Ester vs. Ethyl Ester Hydrolysis Kinetics in Isoxazole-3-Carboxylate Systems

The methyl ester group on the target compound provides quantifiably faster alkaline hydrolysis kinetics compared to the ethyl ester analog (Ethyl 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylate, CAS 1629614-24-9). Literature on isoxazole-3-carboxylate ester hydrolysis demonstrates that methyl esters undergo saponification at rates approximately 1.5–2× faster than their ethyl counterparts under identical alkaline conditions, attributable to reduced steric hindrance at the carbonyl carbon [1]. This kinetic advantage translates to higher yields and shorter reaction times when preparing the free carboxylic acid intermediate required for subsequent amide coupling reactions in medicinal chemistry workflows [1].

Ester hydrolysis Methyl ester Ethyl ester Carboxylic acid Synthetic intermediate

Synthetic Accessibility: One-Pot Preparation of 5-Substituted Isoxazole-3-Carboxylic Acid Methyl Esters with Demonstrated Scope and Efficiency

A recently published one-pot synthetic methodology demonstrated the successful preparation of 26 distinct 5-substituted isoxazole-3-carboxylate methyl esters—including aryl-substituted analogs—via sequential Claisen condensation, oximation, and cyclization, with 23 of the 26 compounds accessible in a single solvent system [1]. This establishes the methyl ester as the synthetically preferred ester variant for library synthesis compared to ethyl esters, which often require separate solvent conditions for each step. The methodology specifically generates the methyl ester directly, eliminating the need for transesterification that would be required if starting from the ethyl ester analog [1].

One-pot synthesis Isoxazole Methyl ester Claisen condensation Cyclization

Drug-Likeness Validation: Fluorophenyl-Isoxazole Carboxamide Series Demonstrates Full Compliance with Lipinski's Rule of Five

Chemo-informatics analysis of the fluorophenyl-isoxazole-carboxamide series (2a–2f) derived from the chloro-fluorophenyl scaffold confirmed that all six derivatives obeyed Lipinski's rule of five without any violations, indicating favorable predicted oral bioavailability [1]. This stands in contrast to many isoxazole-based HDAC inhibitor series where the isoxazole moiety adjacent to the zinc-chelating group produced compounds that, while potent, often violated physicochemical drug-likeness parameters [2]. The chloro-fluorophenyl scaffold thus provides an entry point to biologically active isoxazole derivatives that simultaneously satisfy key drug-likeness filters, an attribute not demonstrated for the mono-substituted phenyl isoxazole methyl ester series [1].

Lipinski's rule Drug-likeness Chemo-informatics Oral bioavailability Physicochemical properties

Validated Application Scenarios Where Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate Provides Demonstrated Scientific Advantage


Medicinal Chemistry: Synthesis of Chloro-Fluorophenyl-Isoxazole Carboxamide Libraries for Anticancer Lead Optimization

The methyl ester serves as the direct precursor to 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid (CAS 1391625-42-5), which is the essential coupling partner for generating chloro-fluorophenyl-isoxazole carboxamide derivatives with demonstrated anticancer activity. As shown by Hawash et al. (2023), carboxamide 2b achieved an IC₅₀ of 0.11 µg/mL against HeLa cells—outperforming doxorubicin—while carboxamide 2a showed Hep3B IC₅₀ of 2.774 µg/mL [1]. The methyl ester's rapid hydrolysis kinetics (approximately 1.5–2× faster than the ethyl ester [2]) enable efficient generation of the carboxylic acid intermediate, accelerating SAR exploration cycles in oncology drug discovery programs [1].

Anti-Inflammatory Drug Discovery: COX-1/COX-2 Selective Inhibitor Development

The chloro-fluorophenyl scaffold uniquely provides validated COX inhibition benchmarks among the isoxazole-3-carboxylate analog series. Compound 2b demonstrated COX-1 IC₅₀ of 0.391 µg/mL, and compound 2a achieved a COX selectivity ratio of 1.44 relative to Ketoprofen [1]. Researchers developing next-generation NSAIDs with reduced gastrointestinal toxicity can use this methyl ester as a starting point for systematic amide diversification, leveraging the scaffold's demonstrated COX engagement while exploring selectivity improvements through aniline partner variation [1].

Antimicrobial Resistance Programs: Antifungal Isoxazole Derivative Development Targeting Candida Species

Compound 2c, derived from the target methyl ester scaffold, exhibited antifungal activity against Candida albicans with an MIC of 2.0 mg/mL, approaching the potency of fluconazole (MIC 1.65 mg/mL) [1]. This positions the chloro-fluorophenyl isoxazole methyl ester as a strategic building block for medicinal chemistry campaigns targeting antifungal resistance, particularly given the scaffold's demonstrated ability to yield active compounds without requiring complex post-synthetic modification of the phenyl ring [1].

Chemical Biology Tool Compound Synthesis: Fluorophenyl-Isoxazole Probes with Validated Drug-Likeness and Cell Cycle Activity

The fluorophenyl-isoxazole carboxamide series derived from this methyl ester demonstrated 100% Lipinski rule compliance and specific cell cycle effects: compound 2f induced G2-M phase arrest in 6.73% of Hep3B cells and reduced α-fetoprotein secretion from 1116.67 ng/mL (untreated) to 168.33 ng/mL [1]. These properties make the scaffold suitable for developing chemical biology probes that investigate cell cycle regulation and hepatocellular carcinoma biomarkers while maintaining favorable physicochemical profiles compatible with cellular assay conditions [1].

Quote Request

Request a Quote for Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.